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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

Cat. No.: B168431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 3-Amino-5-
bromopyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug

development. Due to the limited availability of a direct, published synthesis, this document

outlines a rational, multi-step approach based on established chemical transformations of

pyridine compounds. The proposed pathway commences with the commercially available 4-

hydroxypyridine and proceeds through nitration, reduction, and subsequent bromination to yield

the target molecule.

Proposed Synthesis Pathway Overview
The selected synthetic route is a three-step process designed to introduce the required amino

and bromo functionalities onto the 4-hydroxypyridine scaffold. The key strategic considerations

involve the regioselective introduction of the nitro group at the 3-position, its subsequent

reduction to an amino group, and the final selective bromination at the 5-position.
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Caption: Proposed three-step synthesis of 3-Amino-5-bromopyridin-4-ol.
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Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-hydroxypyridine
This initial step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group at

the 4-position is an ortho-, para-director; however, under controlled conditions, nitration can be

directed to the 3-position.

Methodology:

To a stirred solution of 4-hydroxypyridine (1 equivalent) in concentrated sulfuric acid,

potassium nitrate (1.1 equivalents) is added portion-wise at a temperature maintained

between 0 and 5 °C.

The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to

room temperature and stirred for an additional 12 hours.

The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is

neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is

reached.

The precipitated product is collected by filtration, washed with cold water, and dried under

vacuum to yield 3-nitro-4-hydroxypyridine.

Reagent/Solvent Molar Ratio/Concentration

4-Hydroxypyridine 1.0 eq

Potassium Nitrate 1.1 eq

Sulfuric Acid Concentrated

Step 2: Synthesis of 3-Amino-4-hydroxypyridine
The second step is the reduction of the nitro group of 3-nitro-4-hydroxypyridine to an amino

group. Catalytic hydrogenation is a common and effective method for this transformation.

Methodology:
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3-Nitro-4-hydroxypyridine (1 equivalent) is dissolved in methanol.

Palladium on carbon (10% w/w, 0.05 equivalents) is added to the solution.

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at

room temperature for 4 hours.

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to afford 3-amino-4-hydroxypyridine.

Reagent/Solvent Molar Ratio/Concentration

3-Nitro-4-hydroxypyridine 1.0 eq

Palladium on Carbon (10%) 0.05 eq

Hydrogen 50 psi

Methanol Solvent

Step 3: Synthesis of 3-Amino-5-bromopyridin-4-ol
The final step is the regioselective bromination of 3-amino-4-hydroxypyridine. The amino group

is a strong activating group and will direct the electrophilic bromine to the ortho and para

positions. In this case, the 5-position is ortho to the amino group and meta to the hydroxyl

group.

Methodology:

3-Amino-4-hydroxypyridine (1 equivalent) is dissolved in a suitable solvent such as acetic

acid.

A solution of bromine (1.05 equivalents) in acetic acid is added dropwise to the reaction

mixture at room temperature with stirring.

The reaction is stirred for 24 hours at room temperature.
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The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench

any unreacted bromine.

The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

The resulting precipitate is collected by filtration, washed with water, and dried to give the

final product, 3-Amino-5-bromopyridin-4-ol.

Reagent/Solvent Molar Ratio/Concentration

3-Amino-4-hydroxypyridine 1.0 eq

Bromine 1.05 eq

Acetic Acid Solvent

Data Presentation
The following table summarizes the expected transformations and key intermediates in the

synthesis of 3-Amino-5-bromopyridin-4-ol. Please note that yields are estimations based on

analogous reactions and would need to be determined experimentally.

Step
Starting
Material

Product
Key
Transformatio
n

Estimated
Yield (%)

1
4-

Hydroxypyridine

3-Nitro-4-

hydroxypyridine

Electrophilic

Nitration
70-80

2
3-Nitro-4-

hydroxypyridine

3-Amino-4-

hydroxypyridine

Nitro Group

Reduction
85-95

3
3-Amino-4-

hydroxypyridine

3-Amino-5-

bromopyridin-4-

ol

Electrophilic

Bromination
60-70

Logical Workflow of the Synthesis
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The overall logic of the synthesis is to sequentially introduce the necessary functional groups

onto the pyridine ring, taking advantage of the directing effects of the substituents present at

each stage.

Starting Material

Step 1: Nitration

Step 2: Reduction

Step 3: Bromination

Final Product

4-Hydroxypyridine

Introduce Nitro Group
at C3

Convert Nitro to Amino Group

Introduce Bromo Group
at C5

3-Amino-5-bromopyridin-4-ol

Click to download full resolution via product page

Caption: Logical flow from starting material to the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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